molecular formula C18H14FNO2 B12283838 3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile

3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile

Cat. No.: B12283838
M. Wt: 295.3 g/mol
InChI Key: UMYUEUPMRVTETN-UHFFFAOYSA-N
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Description

3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile is a complex organic compound with a unique structure that includes a fluoro and methoxy substituted phenoxy group attached to a propynyl benzeneacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluoro-2-methoxyphenol with propargyl bromide to form the corresponding propargyl ether. This intermediate is then subjected to a nucleophilic substitution reaction with benzeneacetonitrile under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to accommodate larger batch sizes while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoro and methoxy substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(2-methoxyphenoxy)aniline: This compound shares a similar phenoxy group but differs in its overall structure and functional groups.

    3-(4-Fluoro-2-methoxyphenoxy)benzaldehyde: Another related compound with a similar phenoxy group but an aldehyde functional group instead of a nitrile.

Uniqueness

3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

2-[3-[3-(4-fluoro-2-methoxyphenoxy)prop-1-ynyl]phenyl]acetonitrile

InChI

InChI=1S/C18H14FNO2/c1-21-18-13-16(19)7-8-17(18)22-11-3-6-14-4-2-5-15(12-14)9-10-20/h2,4-5,7-8,12-13H,9,11H2,1H3

InChI Key

UMYUEUPMRVTETN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)OCC#CC2=CC=CC(=C2)CC#N

Origin of Product

United States

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